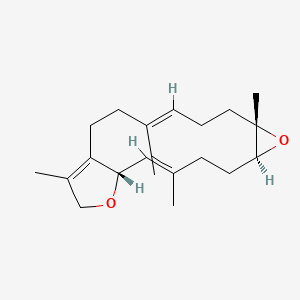
(2S,7S,8S)-sarcophytoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sarcophytoxide is a polyoxygenated cembranoid from the soft coral Sarcophyton ehrenbergi.
Wissenschaftliche Forschungsanwendungen
(2S,7S,8S)-sarcophytoxide: Applications in Scientific Research
This compound is a cembranoid-type diterpene that has been isolated and identified from soft corals . Research has shown that this compound has a variety of biological activities, leading to its exploration in several scientific research applications .
Antimicrobial Activity
This compound has demonstrated inhibitory activity against several bacteria .
- It has shown moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Vibrio cholerae .
- In one study, a fraction containing (2S,7S,8S)-sarcophytoxide showed potential inhibitory activity against S. aureus, B. subtilis, and V. cholerae .
- One study showed that it has strong activity against the seaweed pathogens Alteromonas sp., Cytophaga-Flavobacterium, and Vibrio sp .
Cytotoxic Activity
This compound and related cembranoids have been investigated for their cytotoxic potential against various human tumor cell lines .
- In one study, (2S,7S,8S)-sarcophytoxide was isolated from Sarcophyton tenuispiculatum and tested against the human breast tumor cell line MCF-7 .
- However, other studies have found this compound to be inactive against the human ovarian cancer cell line A2780 and not cytotoxic against human hepatocellular liver carcinoma, human breast cancer, and human lung adenocarcinoma cell lines .
Anti-inflammatory Activity
Some cembranoids, including those related to this compound, have demonstrated anti-inflammatory properties .
- One study found that a related compound, (+)-sarcophine, showed anti-inflammatory activity by reducing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells .
- However, in another study, this compound did not prevent the accumulation of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced mouse leukaemic monocyte macrophage cells, indicating it did not possess anti-inflammatory activity .
Other Activities
Research has also explored other potential activities of this compound and related compounds .
- One study found that a derivative of sarcophytoxide had moderate inhibitory activity against protein tyrosine phosphatase 1B, a key target for the treatment of type-II diabetes and obesity .
- The same compound also showed moderate inhibitory activity against Staphylococcus aureus Newman strain .
- Some cembranoids related to this compound have shown the capacity for inhibiting superoxide anion formation and elastase release in human neutrophils .
Table of Biological Activities of Sarcophytoxide and Related Cembranoids
Eigenschaften
CAS-Nummer |
70748-49-1 |
|---|---|
Molekularformel |
C20H30O2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(1S,2E,6S,8S,11E)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-triene |
InChI |
InChI=1S/C20H30O2/c1-14-6-5-11-20(4)19(22-20)10-8-15(2)12-18-17(9-7-14)16(3)13-21-18/h6,12,18-19H,5,7-11,13H2,1-4H3/b14-6+,15-12+/t18-,19-,20-/m0/s1 |
InChI-Schlüssel |
OQGXDKRHMBRZCS-FLNKEUCVSA-N |
SMILES |
CC1=CCCC2(C(O2)CCC(=CC3C(=C(CO3)C)CC1)C)C |
Isomerische SMILES |
C/C/1=C\CC[C@]2([C@@H](O2)CC/C(=C/[C@H]3C(=C(CO3)C)CC1)/C)C |
Kanonische SMILES |
CC1=CCCC2(C(O2)CCC(=CC3C(=C(CO3)C)CC1)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Sarcophytoxide; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















